molecular formula C16H26N2O2S B4676959 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B4676959
M. Wt: 310.5 g/mol
InChI Key: CKOSAIIGKVLWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide, also known as NGB 2904, is a potent and selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity, learning, and memory. NGB 2904 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 acts as a selective antagonist of the glycine site on the NMDA receptor, which reduces the activity of the receptor and inhibits the influx of calcium ions into the neuron. This mechanism of action is thought to underlie the therapeutic effects of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 has been shown to have a number of biochemical and physiological effects on the brain. These include reducing the production of pro-inflammatory cytokines, increasing the expression of anti-inflammatory genes, and enhancing the activity of antioxidant enzymes. Additionally, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in synaptic plasticity and neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 is its high selectivity for the glycine site on the NMDA receptor, which reduces the potential for off-target effects. Additionally, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 has good pharmacokinetic properties, including high brain penetration and a long half-life. However, one limitation of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 is its relatively low potency compared to other NMDA receptor antagonists, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 in other neurological and psychiatric disorders, such as traumatic brain injury and post-traumatic stress disorder. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 and to optimize its dosing and administration regimens for clinical use.

Scientific Research Applications

N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. In preclinical studies, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]benzenesulfonamide 2904 has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.

properties

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-14-11-15(2)13-18(12-14)10-6-9-17-21(19,20)16-7-4-3-5-8-16/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOSAIIGKVLWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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